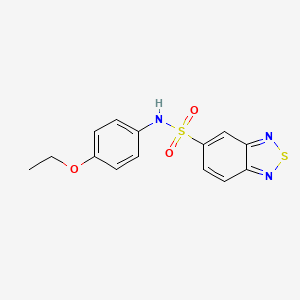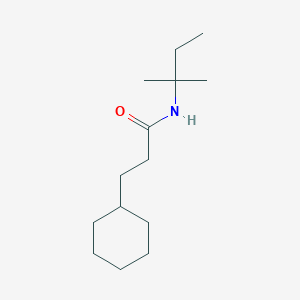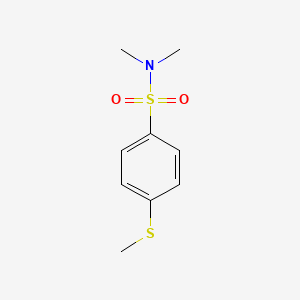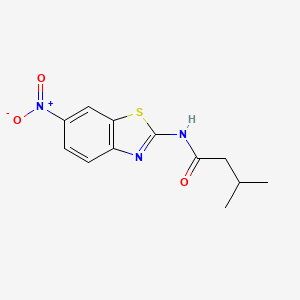![molecular formula C16H26N2O2 B5815897 2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5815897.png)
2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]ethanol, commonly known as MDP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MDP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
科学研究应用
MDP has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and antipsychotic effects. MDP has also been studied for its potential use in the treatment of alcohol and drug addiction. Additionally, MDP has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of MDP is not fully understood. However, it has been proposed that MDP acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. MDP has also been found to modulate the activity of the GABAergic and glutamatergic systems, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
MDP has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. MDP has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, MDP has been found to decrease the levels of corticosterone, a hormone that is released in response to stress.
实验室实验的优点和局限性
MDP has several advantages for lab experiments. It is a stable and well-characterized compound that can be easily synthesized. MDP also exhibits high solubility in water and organic solvents, making it easy to work with in various experimental setups. However, one limitation of MDP is that it has not been extensively studied in vivo, and its potential side effects and toxicity are not fully understood.
未来方向
There are several future directions for the study of MDP. One area of interest is the potential use of MDP in the treatment of neurodegenerative diseases. Further studies are needed to investigate the neuroprotective properties of MDP and its potential therapeutic applications in the treatment of Alzheimer's and Parkinson's. Another area of interest is the potential use of MDP in the treatment of addiction. Studies are needed to investigate the effects of MDP on addictive behaviors and its potential use as a treatment for alcohol and drug addiction. Additionally, further studies are needed to investigate the mechanism of action of MDP and its potential side effects and toxicity.
Conclusion:
In conclusion, MDP is a promising compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MDP exhibits various biochemical and physiological effects and has been found to exhibit antidepressant, anxiolytic, and antipsychotic effects. MDP has several advantages for lab experiments, including easy synthesis and high solubility. However, further studies are needed to investigate the potential therapeutic applications of MDP and its potential side effects and toxicity.
合成方法
MDP can be synthesized using a simple and efficient method. The first step involves the reaction of 4-methoxy-2,5-dimethylbenzaldehyde with piperazine in the presence of acetic acid. The resulting intermediate is then reduced using sodium borohydride to obtain the final product, 2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]ethanol. This method has been reported to yield high purity and yield of MDP.
属性
IUPAC Name |
2-[4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-13-11-16(20-3)14(2)10-15(13)12-18-6-4-17(5-7-18)8-9-19/h10-11,19H,4-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJXNWDSFUVVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5815822.png)
![methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5815825.png)



![N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5815842.png)
![4-amino-7-ethyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5815856.png)
![N-(4-methylbenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5815878.png)


![N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B5815902.png)
